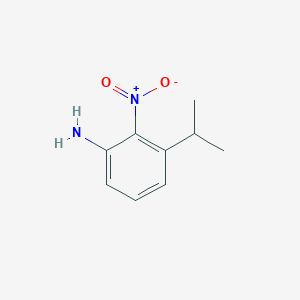![molecular formula C9H11BrN2Si B13693396 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine is a chemical compound with the molecular formula C9H11BrN2Si and a molecular weight of 255.19 g/mol It is a pyrimidine derivative that features a bromine atom at the 5-position and a trimethylsilyl-ethynyl group at the 2-position
Métodos De Preparación
The synthesis of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine typically involves the reaction of 5-bromo-2-iodopyrimidine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires the use of a base, such as triethylamine, to facilitate the coupling reaction . The reaction conditions generally include heating the reaction mixture to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles or electrophiles depending on the desired transformation
Aplicaciones Científicas De Investigación
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving pyrimidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl-ethynyl group can act as a reactive site for further chemical modifications, while the bromine atom can participate in halogen bonding or other interactions with biological molecules. The pathways involved in its mechanism of action are typically related to the inhibition or activation of specific enzymes or receptors, leading to changes in cellular processes or signaling pathways .
Comparación Con Compuestos Similares
5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-[(trimethylsilyl)ethynyl]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-2-amine: This compound features an amine group at the 2-position of the pyridine ring, offering different reactivity and applications.
5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H11BrN2Si |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
2-(5-bromopyrimidin-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrN2Si/c1-13(2,3)5-4-9-11-6-8(10)7-12-9/h6-7H,1-3H3 |
Clave InChI |
KWLZDUMSZSENOR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=NC=C(C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
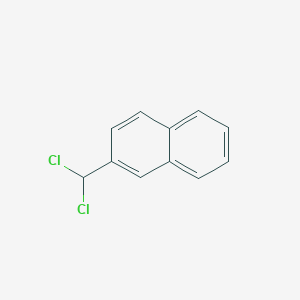
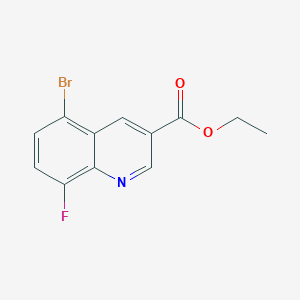
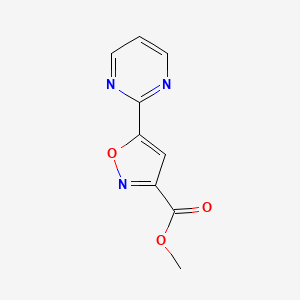


![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
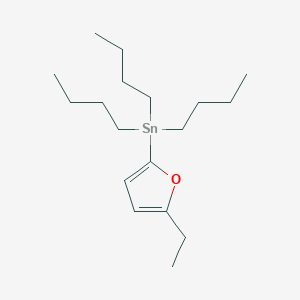
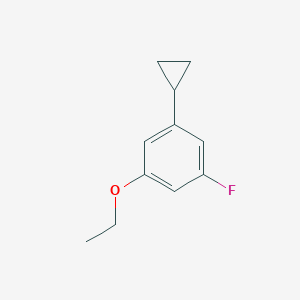
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
